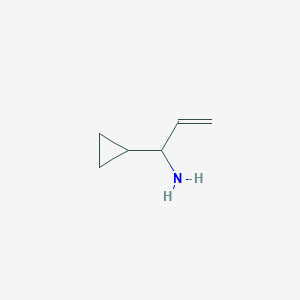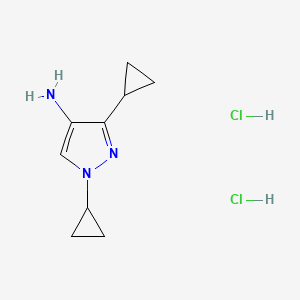
N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the pyridine and quinazoline moieties in this compound suggests potential pharmacological applications.
Métodos De Preparación
Análisis De Reacciones Químicas
N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline or pyridine rings.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparación Con Compuestos Similares
N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Known for its potent anticancer activity.
4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial growth factor receptor (VEGFR).
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits strong antimicrobial activity.
The uniqueness of this compound lies in its specific combination of the cycloheptyl and pyridin-3-yl groups, which may confer distinct biological activities and pharmacological properties.
Propiedades
Fórmula molecular |
C20H22N4 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-cycloheptyl-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H22N4/c1-2-4-10-16(9-3-1)22-20-17-11-5-6-12-18(17)23-19(24-20)15-8-7-13-21-14-15/h5-8,11-14,16H,1-4,9-10H2,(H,22,23,24) |
Clave InChI |
REYRWOJVPIEDER-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


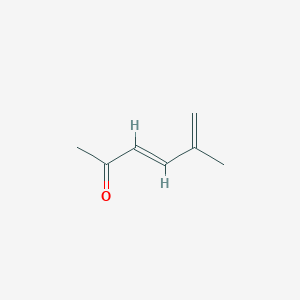
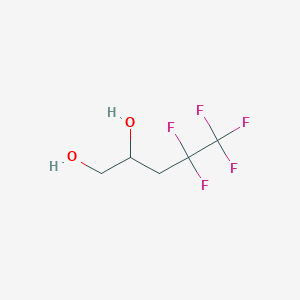
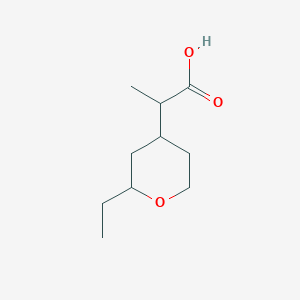
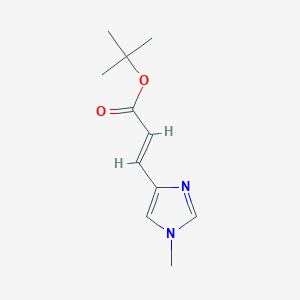
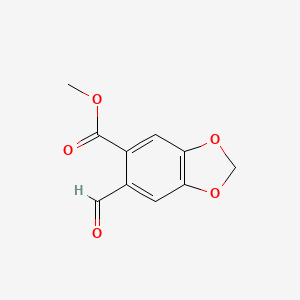

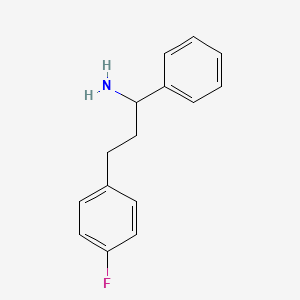
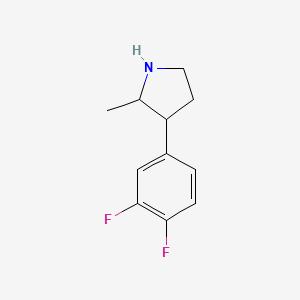
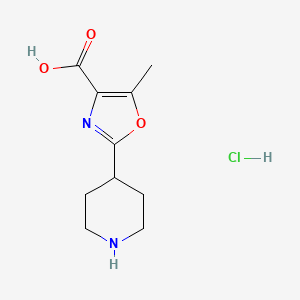
![1-[(2-Bromo-3-chlorophenyl)methyl]piperazine](/img/structure/B15316464.png)
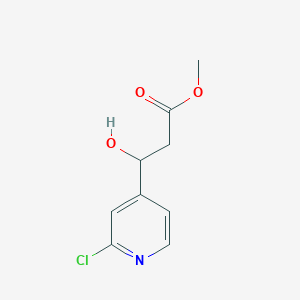
![N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)
